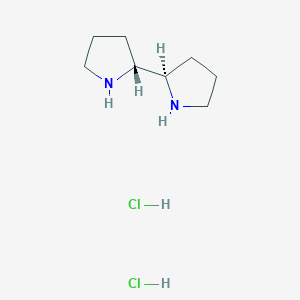
(2R,2'R)-2,2'-Bipyrrolidine dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R,2’R)-2,2’-Bipyrrolidine dihydrochloride is a chiral diamine compound that has gained significant attention in the field of organic chemistry. It is known for its utility as a ligand in asymmetric synthesis and catalysis. The compound is characterized by its two pyrrolidine rings, which are connected via a single bond, and its dihydrochloride salt form enhances its solubility in aqueous solutions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2R,2’R)-2,2’-Bipyrrolidine dihydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with commercially available pyrrolidine derivatives.
Formation of the Bipyrrolidine Core: The two pyrrolidine rings are connected through a series of reactions, often involving the use of chiral catalysts to ensure the correct stereochemistry.
Purification: The resulting compound is purified through recrystallization or chromatography.
Formation of the Dihydrochloride Salt: The final step involves the addition of hydrochloric acid to form the dihydrochloride salt, which enhances the compound’s solubility and stability.
Industrial Production Methods
In an industrial setting, the production of (2R,2’R)-2,2’-Bipyrrolidine dihydrochloride is scaled up using similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated purification systems to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
(2R,2’R)-2,2’-Bipyrrolidine dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: It can be reduced to form different amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where one of the hydrogen atoms on the pyrrolidine ring is replaced by another group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides are used under basic conditions.
Major Products
The major products formed from these reactions include N-oxides, reduced amine derivatives, and substituted pyrrolidine compounds.
Aplicaciones Científicas De Investigación
(2R,2’R)-2,2’-Bipyrrolidine dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is widely used as a chiral ligand in asymmetric synthesis, aiding in the production of enantiomerically pure compounds.
Biology: The compound is used in the study of enzyme mechanisms and as a building block for the synthesis of biologically active molecules.
Industry: The compound is used in the production of fine chemicals and as a catalyst in various industrial processes.
Mecanismo De Acción
The mechanism by which (2R,2’R)-2,2’-Bipyrrolidine dihydrochloride exerts its effects is primarily through its role as a chiral ligand. It coordinates with metal ions to form chiral complexes, which then catalyze asymmetric reactions. The molecular targets include various metal ions such as palladium, platinum, and rhodium. The pathways involved include the formation of chiral intermediates that lead to enantioselective products.
Comparación Con Compuestos Similares
Similar Compounds
- (2R,2’R)-Diethyl 3,3’-disulfanediylbis (2-aminopropanoate) dihydrochloride
- (2R,2’S)-2,2’-[ethane-1,2-diylbis(azanediyl)]dibutan-1-ol dihydrochloride
Uniqueness
(2R,2’R)-2,2’-Bipyrrolidine dihydrochloride is unique due to its high enantioselectivity and efficiency as a chiral ligand. Compared to other similar compounds, it offers better solubility and stability in aqueous solutions, making it more versatile in various chemical reactions and industrial applications.
Propiedades
Fórmula molecular |
C8H18Cl2N2 |
|---|---|
Peso molecular |
213.15 g/mol |
Nombre IUPAC |
(2R)-2-[(2R)-pyrrolidin-2-yl]pyrrolidine;dihydrochloride |
InChI |
InChI=1S/C8H16N2.2ClH/c1-3-7(9-5-1)8-4-2-6-10-8;;/h7-10H,1-6H2;2*1H/t7-,8-;;/m1../s1 |
Clave InChI |
OCIWKVITVUFWTF-RHJRFJOKSA-N |
SMILES isomérico |
C1C[C@@H](NC1)[C@H]2CCCN2.Cl.Cl |
SMILES canónico |
C1CC(NC1)C2CCCN2.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



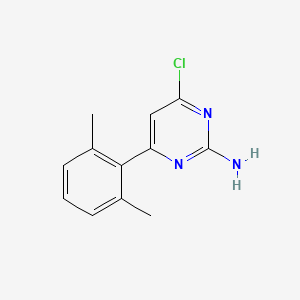

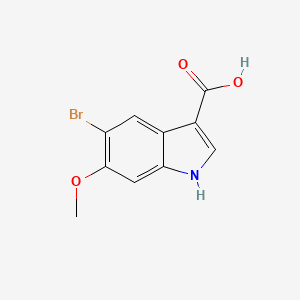


![1-[1-(3,4-dichloro-phenyl)-1H-imidazol-4-yl]-ethanol](/img/structure/B13914818.png)
![Methyl 2-(trimethylsilyl)furo[3,2-b]pyridine-5-carboxylate](/img/structure/B13914837.png)
![N(iPr)2P(OCH2CH2CN)(-2)[DMT(-5)]3-deoxy-D-thrPenf(b)-uracil-1-yl](/img/structure/B13914845.png)
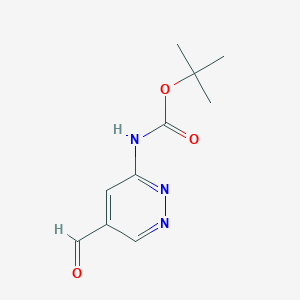
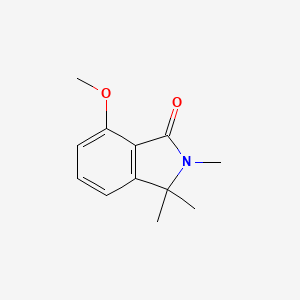

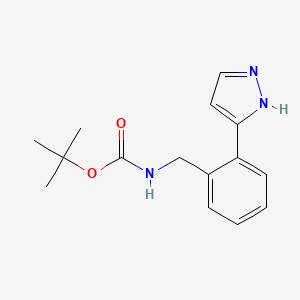
![Tert-butyl 2-[[1-(4-amino-3-methoxy-phenyl)-4-piperidyl]oxy]acetate](/img/structure/B13914858.png)
